3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Description
3-(Tert-Butyldimethylsilanyloxy)cyclohexanol (CAS: 1028748-71-1) is a cyclohexanol derivative where the hydroxyl group at the 3-position is protected by a tert-butyldimethylsilyl (TBS) ether group. This modification enhances the compound's stability against oxidation and nucleophilic reactions, making it a valuable intermediate in organic synthesis. The TBS group is widely used in protecting alcohols during multi-step reactions, particularly in pharmaceutical and agrochemical research. The compound is commercially available with a purity of 95% and is characterized by its lipophilic nature due to the bulky silicon-containing substituent .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQIGHKXTWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilanyloxy)cyclohexanol typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Cyclohexanol+TBDMS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBS) group is a common protecting group for alcohols. Acidic or fluoride-mediated conditions cleave the Si–O bond, regenerating the free alcohol.
Mechanism
-
Fluoride-induced cleavage : Fluoride ions (e.g., from TBAF or HF) nucleophilically attack silicon, destabilizing the Si–O bond and releasing cyclohexanol .
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Acid-mediated cleavage : Protonation of the ether oxygen weakens the Si–O bond, leading to carbocation formation and subsequent elimination or hydrolysis .
Conditions and Outcomes
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| TBAF (1 M in THF) | Cyclohexanol | >90% (typical for TBS deprotection) | |
| HCl (aqueous, 1 N) | Cyclohexanol | Moderate (risk of side reactions) |
Elimination Reactions
Under acidic or dehydrating conditions, the compound can undergo elimination to form cyclohexene derivatives.
Mechanism
-
Protonation of the hydroxyl group generates an oxonium ion.
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Loss of water forms a carbocation at the β-position.
Experimental Data
| Conditions | Major Product | Byproducts | Source |
|---|---|---|---|
| H₃PO₄ (85%), Δ (160°C) | Cyclohexene | Dicyclohexyl ether | |
| Zeolite-catalyzed dehydration | Cyclohexene | Trace phenol derivatives |
Cross-Coupling Reactions
The TBS-protected alcohol participates in nickel-catalyzed cross-electrophile couplings (XEC) with aryl/vinyl electrophiles .
Example Reaction
Substrate : 3-(TBS-oxy)cyclohexanol + Vinyl triflate
Catalyst : NiCl₂·glyme (10 mol%)
Ligand : 4,4′-di-tert-butylbipyridine
Conditions : Mn (2 eq), DMA, 25°C, 12 h
Product : Cross-coupled cyclohexene derivative
Yield : 53–75%
Fragmentation Reactions
γ-Silyloxy-β-hydroxy intermediates undergo stereoelectronically controlled fragmentation.
Key Findings
-
Fragmentation pathway : Base-induced cleavage generates α,β-unsaturated carbonyl compounds .
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Stereoelectronic control : Anti-periplanar alignment of the breaking C–O and forming C–C bonds is critical .
Stability and Hazardous Decomposition
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its applications include:
- Synthesis of Diazo Compounds : 3-(Tert-butyldimethylsilanyloxy)cyclohexanol has been utilized to synthesize diazo compounds, which are valuable intermediates in organic synthesis due to their ability to undergo various transformations such as cyclopropanation and insertion reactions. For instance, diazo compounds derived from this siloxy alcohol have shown promising yields under specific reaction conditions, highlighting its effectiveness in synthetic pathways .
- Fragmentation Reactions : The compound has been involved in fragmentation reactions where it aids in generating reactive intermediates necessary for further transformations. Studies have demonstrated that the presence of the TBS group can influence the stereoelectronic effects during fragmentation processes, thereby affecting product distribution and yield .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Chiral Synthesis : The compound is employed in chiral synthesis, particularly in the development of pharmaceuticals that require specific stereochemistry for biological activity. Its ability to provide stable chiral centers makes it an attractive candidate for synthesizing bioactive compounds .
- Prodrug Development : The TBS protection strategy allows for the creation of prodrugs that can be converted into active drugs within biological systems. This property is particularly useful for enhancing the solubility and bioavailability of otherwise poorly soluble drugs .
Case Studies
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 3-(Tert-butyldimethylsilanyloxy)cyclohexanol involves the protection of hydroxyl groups, preventing unwanted side reactions during chemical synthesis. The tert-butyldimethylsilanyloxy group acts as a steric shield, enhancing the stability of the compound under various reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Target Compound : 3-(Tert-Butyldimethylsilanyloxy)cyclohexanol
- Molecular Formula : C₁₂H₂₆O₂Si
- Key Features: A cyclohexanol backbone with a TBS-protected hydroxyl group at the 3-position. The tert-butyldimethylsilyl group provides steric bulk, reducing reactivity at the hydroxyl site.
Similar Compounds :
Cis-2-(3-((Tert-Butyldimethylsilyl)oxy)propyl)cyclohexanol (CAS: 183435-74-7) Molecular Formula: C₁₅H₃₂O₂Si Key Features:
- A propyl chain links the TBS group to the cyclohexanol ring at the 2-position.
- Cis-configuration introduces stereochemical complexity, affecting physical properties (e.g., density: 0.912 g/cm³, predicted) .
3-(Hydroxymethyl)cyclohexan-1-ol (CAS: 76140-18-6)
- Molecular Formula : C₇H₁₄O₂
- Key Features :
- A hydroxymethyl group replaces the TBS group at the 3-position.
- Increased polarity due to the hydroxyl group, enhancing hydrogen bonding and water solubility compared to the TBS-protected analogue .
3-tert-Butylcyclohexanone (CAS: 936-99-2) Molecular Formula: C₁₀H₁₈O Key Features:
- A ketone group replaces the hydroxyl, with a tert-butyl substituent at the 3-position.
- Higher reactivity in nucleophilic addition reactions due to the ketone functionality .
Santalidol (2-Methoxy-6-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol) Molecular Formula: C₁₇H₂₈O₂ Key Features:
Physical and Chemical Properties
- Key Observations: The TBS group in both silyl ethers (target and cis-isomer) lowers acidity compared to unprotected alcohols (e.g., 3-(Hydroxymethyl)cyclohexanol) . Lipophilicity increases with the TBS group, enhancing solubility in organic solvents .
Biological Activity
3-(Tert-butyldimethylsilanyloxy)cyclohexanol, a compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered interest in organic synthesis and potential biological applications. The presence of the TBDMS group enhances the stability and reactivity of the compound, making it a valuable intermediate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Chemical Formula : CHO\Si
- Molecular Weight : 214.43 g/mol
- CAS Number : 1028748-71-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions at the molecular level. The TBDMS group provides enhanced stability against hydrolysis and oxidation, which is crucial for maintaining biological activity in various environments.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Binding : It may interact with specific receptors, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of microbial cell membranes.
Research Findings
Recent studies have explored the synthesis and application of this compound in various contexts:
- Synthesis Methodology : A common approach involves the use of tert-butyldimethylsilyl chloride in the presence of a base to protect hydroxyl groups during synthetic procedures. This method enhances the yield and purity of the desired product while minimizing side reactions .
- Biological Testing : In vitro assays have indicated that compounds with silyloxy groups exhibit improved solubility and stability compared to their non-silylated counterparts. This property is particularly advantageous in drug formulation and delivery systems .
Case Studies
Several case studies illustrate the biological implications of this compound:
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of silyl-protected compounds against various bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting that the TBDMS group enhances membrane permeability, leading to increased susceptibility to antimicrobial agents .
- Drug Development :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHO\Si |
| Molecular Weight | 214.43 g/mol |
| CAS Number | 1028748-71-1 |
| Solubility | Soluble in organic solvents |
| Stability | High stability under acidic conditions |
Q & A
Basic: What is the standard synthetic route for preparing 3-(tert-butyldimethylsilanyloxy)cyclohexanol from cyclohexanol?
Methodological Answer:
The synthesis involves protecting the hydroxyl group of cyclohexanol with a tert-butyldimethylsilyl (TBDMS) group. A typical procedure uses tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with a base such as imidazole or triethylamine. The reaction is stirred under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product . Key parameters include moisture-free conditions and stoichiometric control (1.2–1.5 equivalents of TBDMSCl per hydroxyl group).
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
IR spectroscopy identifies the disappearance of the broad O–H stretch (~3200–3600 cm⁻¹) from cyclohexanol and the appearance of Si–O–C stretches (~1250–1100 cm⁻¹). ¹H NMR confirms silylation by the absence of the hydroxyl proton and distinct signals for the TBDMS group: a singlet at ~0.1 ppm (6H, Si(CH₃)₂) and a septet at ~0.9 ppm (9H, tert-butyl). Mass spectrometry (EI-MS) verifies the molecular ion peak (M⁺) at m/z 244.2 (C₁₂H₂₈O₂Si) .
Advanced: How can multivariate experimental design optimize the silylation reaction yield?
Methodological Answer:
A Box-Behnken design (BBD) can optimize variables like reaction time, temperature, and molar ratios. For example, three factors are tested at three levels:
- Factor A : TBDMSCl equivalents (1.0–1.5)
- Factor B : Temperature (20–40°C)
- Factor C : Catalyst/base ratio (1:1–1:3).
Response surface analysis identifies optimal conditions (e.g., 1.3 equivalents TBDMSCl, 25°C, 1:2.5 base ratio), maximizing yield while minimizing side products like disilylated byproducts. This approach reduces experimental runs by 50% compared to one-variable-at-a-time methods .
Advanced: How does the TBDMS group influence the reactivity of cyclohexanol in subsequent oxidation reactions?
Methodological Answer:
The TBDMS group acts as a protective moiety, preventing undesired oxidation of the hydroxyl group. For example, in nitric acid-mediated oxidation (e.g., conversion to ketones or carboxylic acids), unprotected cyclohexanol undergoes overoxidation, while the TBDMS-protected derivative remains stable. Kinetic studies show a 70% reduction in side reactions when the TBDMS group is present. Post-oxidation, the silyl group is cleaved using tetrabutylammonium fluoride (TBAF) in THF .
Advanced: What are the stability challenges of this compound under acidic or basic conditions?
Methodological Answer:
The TBDMS group is stable under mild acidic conditions (pH > 4) but hydrolyzes in strong acids (e.g., HCl/H₂O, pH < 2) or fluoride-containing reagents (e.g., TBAF). In basic conditions (pH > 10), slow cleavage occurs via nucleophilic attack. Accelerated stability testing (40°C, 75% humidity) shows <5% degradation over 30 days when stored in anhydrous solvents. For long-term storage, inert atmospheres and desiccants (molecular sieves) are recommended .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
After quenching the reaction with water, extract the product using liquid-liquid extraction (DCM or diethyl ether). Remove residual base via washing with dilute HCl (1 M). Dry the organic phase with Na₂SO₄ or MgSO₄. Final purification employs flash chromatography (silica gel, 9:1 hexane/ethyl acetate) or distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg). Purity is assessed by TLC (Rf = 0.5 in hexane/EtOAc 8:2) .
Advanced: How does the TBDMS group affect the physical properties of cyclohexanol in solvent systems?
Methodological Answer:
The lipophilic TBDMS group increases solubility in nonpolar solvents (hexane, toluene) and reduces hydrogen-bonding capacity. Vapor-liquid equilibrium (VLE) data for ternary systems (e.g., cyclohexanol/TBDMS-derivative/water) show a 30% decrease in aqueous solubility compared to unprotected cyclohexanol. This property is critical for partitioning studies in biphasic catalytic reactions .
Advanced: Can computational modeling predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic effects of the TBDMS group. Results indicate a 15–20% reduction in electron density at the oxygen atom, lowering nucleophilicity. Molecular dynamics (MD) simulations predict steric hindrance from the tert-butyl group, slowing reaction rates in crowded catalytic systems (e.g., enzyme-mediated transformations) .
Basic: What safety precautions are essential when handling tert-butyldimethylsilyl reagents?
Methodological Answer:
TBDMSCl is moisture-sensitive and releases HCl upon hydrolysis. Use glove boxes or Schlenk lines for anhydrous handling. PPE (gloves, goggles) is mandatory. Spills should be neutralized with sodium bicarbonate. Ventilation is critical due to volatile solvents (DMF, DCM). Toxicity data (LD₅₀ > 2000 mg/kg) classify it as low-risk, but prolonged exposure may cause respiratory irritation .
Advanced: How does the TBDMS protection strategy compare to other silyl groups (e.g., TMS or TIPS) in cyclohexanol derivatives?
Methodological Answer:
Comparative studies show:
- TMS (trimethylsilyl) : Faster cleavage (TBAF in seconds) but lower thermal stability.
- TIPS (triisopropylsilyl) : Higher steric bulk reduces reaction rates by 40% but enhances stability in acidic conditions.
- TBDMS : Balanced stability and reactivity, with cleavage requiring 1–2 hours in TBAF/THF.
Selectivity depends on reaction goals: TBDMS is preferred for multi-step syntheses requiring moderate protection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
